molecular formula C10H7BrFNO2 B6294196 5-(2-bromo-6-fluoro-3-methoxyphenyl)oxazole CAS No. 2364585-09-9

5-(2-bromo-6-fluoro-3-methoxyphenyl)oxazole

Cat. No. B6294196
CAS RN: 2364585-09-9
M. Wt: 272.07 g/mol
InChI Key: ZTEDKVMYCDGWCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-bromo-6-fluoro-3-methoxyphenyl)oxazole is a chemical compound with the molecular formula C10H7BrFNO2 . It has a molecular weight of 272.07 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7BrFNO2/c1-14-7-3-2-6(12)9(10(7)11)8-4-13-5-15-8/h2-5H,1H3 . This code provides a specific description of the molecule’s structure, including the positions of the bromine, fluorine, and methoxy groups on the phenyl ring, and the presence of an oxazole ring .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.

Scientific Research Applications

Antimicrobial Applications

The compound is an intermediate of products that are part of a new synthetic class of antimicrobials . These antimicrobials are active against a number of pathogenic microorganisms and have been approved for the treatment of select gram-positive infections .

Pharmaceutical Research

The compound is used in pharmaceutical research due to its unique chemical structure. Its properties make it a valuable component in the development of new drugs, particularly those targeting bacterial infections .

Material Science

In material science, the compound could be used in the development of advanced materials due to its unique chemical and physical properties .

Analytical Chemistry

The compound can be used in analytical chemistry, particularly in chromatography and mass spectrometry . Its unique structure can help in the identification and quantification of other compounds.

Biopharma Production

In biopharma production, the compound could be used in the synthesis of bioactive compounds . Its unique structure can contribute to the efficacy of these compounds.

Controlled Environment and Cleanroom Solutions

The compound could be used in controlled environment and cleanroom solutions . Its stability and low reactivity make it suitable for use in environments that require strict control over contaminants.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-(2-bromo-6-fluoro-3-methoxyphenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO2/c1-14-7-3-2-6(12)9(10(7)11)8-4-13-5-15-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTEDKVMYCDGWCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)C2=CN=CO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Bromo-6-fluoro-3-methoxyphenyl)oxazole

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